N-[(4-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-4-propan-2-yl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-4-25-16-9-7-15(8-10-16)13-21-19(24)18-17(14(2)3)22-20(26-18)23-11-5-6-12-23/h5-12,14H,4,13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIBVAKWKHQRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=C(N=C(S2)N3C=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrrole and ethoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, ethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Reactions
The compound belongs to the thiazole class and exhibits diverse reactivity patterns. Key reactions include:
- Oxidation : Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction can be performed with sodium borohydride or lithium aluminum hydride.
- Substitution : Engages in nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
| Reaction Type | Reagents Used |
|---|---|
| Oxidation | Hydrogen peroxide (H₂O₂), KMnO₄ |
| Reduction | Sodium borohydride (NaBH₄), LiAlH₄ |
| Substitution | Benzyl halides, alkylating agents |
Chemistry
In synthetic chemistry, this compound serves as a crucial building block for creating more complex molecules. Its unique structure allows for modifications that can lead to the synthesis of novel derivatives with enhanced properties.
Biology
Research has indicated potential biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of thiazole compounds exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Investigations into the anticancer properties of similar thiazole derivatives have suggested that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
Medicine
The compound is being explored as a potential drug candidate for treating various diseases due to its unique chemical structure. Specifically:
- Targeting PXR : Recent studies have identified compounds similar to N-[(4-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide as selective modulators of the Pregnane X receptor (PXR), which plays a crucial role in drug metabolism and disposition .
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its stability and reactivity make it suitable for use in various formulations.
Anticancer Activity Study
A notable study evaluated the anticancer activity of thiazole derivatives, including those related to this compound. The findings showed that these compounds inhibited the growth of cancer cells significantly more than standard treatments. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .
PXR Modulation Research
Research focusing on PXR modulation demonstrated that certain derivatives could act as potent inverse agonists or antagonists. This modulation is crucial for understanding drug interactions and metabolism, paving the way for safer therapeutic options .
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole-Carboxamide Derivatives
N-{[4-(Dimethylamino)phenyl]methyl}-4-(Propan-2-yl)-2-(1H-Pyrrol-1-yl)-1,3-Thiazole-5-Carboxamide (M057-2428)
- Key Differences: The 4-ethoxyphenyl group in the target compound is replaced with a 4-(dimethylamino)phenyl group. Molecular formula: C₂₀H₂₄N₄OS (MW: 368.5 g/mol). Physicochemical Properties:
- Higher logP (4.86 vs. estimated ~4.5 for the target compound) due to the dimethylamino group’s moderate polarity.
- Polar surface area: 42.03 Ų (vs. ~55 Ų for the target compound, based on ethoxy’s oxygen).
- Hydrogen bond donors: 1 (same as target). Implications:
- The dimethylamino group enhances solubility in aqueous media compared to ethoxy but reduces membrane permeability. This trade-off may influence bioavailability .
Dasatinib ()
- Structure: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide.
- Key Differences :
- Replaces pyrrole with a pyrimidine-amine substituent.
- Includes a piperazine ring and chloro-methylphenyl group.
- Implications :
Pyrrole-Containing Heterocycles
Benzoimidazole Derivatives ()
- Example : 2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-5-(1H-pyrrol-1-yl)-1H-benzoimidazole (10k).
- Key Differences :
- Replaces thiazole with benzoimidazole.
- Includes a pyridinylmethyl-thio group.
- Implications :
N-Substituted Pyrrole-Thiazole Hybrids ()
- Example: N-[3-(Dimethylamino)propyl]-2-{[(4-{[(4-formamido-1-methyl-1H-pyrrol-2-yl)carbonyl]amino}-1-methyl-1H-pyrrol-2-yl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxamide.
- Key Differences: Contains dual pyrrole-carboxamide linkages and a dimethylaminopropyl chain. Molecular weight: ~591 g/mol (vs. 377.48 g/mol for the target compound).
- Implications :
Triazole and Pyrazole Analogs
N-(2-Ethoxyphenyl)-1-(4-Isopropylphenyl)-5-methyl-1H-1,2,3-Triazole-4-Carboxamide ()
- Key Differences :
- Replaces thiazole with triazole and pyrrole with methylpyrazole.
- Molecular formula: C₂₃H₂₅N₅O₂ (MW: 415.48 g/mol).
- Implications :
Pyrazole-Carboxamide Derivatives ()
- Example: 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic Acid.
- Key Differences :
- Pyrazole core with fluorophenyl and methoxyphenyl substituents.
- Carboxylic acid group instead of carboxamide.
- Implications :
Research Findings and Implications
- Synthetic Efficiency : Benzoimidazole derivatives () achieve >96% HPLC purity, suggesting optimized protocols for heterocyclic synthesis .
- Pharmacokinetics: The target compound’s ethoxy group balances lipophilicity (logP ~4.5) and solubility, whereas M057-2428’s dimethylamino group prioritizes solubility at the expense of permeability .
- Drug Likeness : Dasatinib’s lower logP (2.6) aligns with its clinical success, underscoring the need for the target compound’s derivatization to improve aqueous solubility .
Biological Activity
N-[(4-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their potential therapeutic effects, including anticancer, antibacterial, and anticonvulsant properties. This article delves into the biological activity of this specific compound, reviewing relevant research findings, case studies, and synthesizing data on its efficacy and mechanisms of action.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole rings exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that compounds similar to this compound demonstrate GI50 values ranging from 37 to 86 nM against human cancer cell lines .
In a systematic review focusing on thiazole compounds, it was noted that modifications in the structure significantly influence anticancer activity. Specifically, the presence of electron-donating groups at strategic positions enhances cytotoxicity .
Anticonvulsant Activity
The compound's structural features suggest potential anticonvulsant activity. A related study highlighted that thiazole derivatives with specific substitutions exhibited protective effects in models of induced seizures . The presence of a pyrrole ring has been associated with enhanced anticonvulsant properties, indicating that this compound may share similar benefits.
Antioxidant Properties
Research has also indicated that thiazole derivatives possess antioxidant capabilities. A study demonstrated that certain thiazole compounds effectively reduced neurotoxicity induced by reactive oxygen species (ROS), showcasing their potential as neuroprotective agents . This activity is crucial in preventing oxidative stress-related damage in various diseases.
Study 1: Antiproliferative Effects
In one study assessing the antiproliferative effects of thiazole derivatives, several compounds were synthesized and tested against cancer cell lines. The results indicated that modifications in the phenyl ring significantly influenced activity, with some derivatives achieving IC50 values lower than those of established chemotherapeutic agents .
Study 2: Anticonvulsant Evaluation
Another investigation focused on the anticonvulsant properties of thiazole-containing compounds. The study utilized the pentylenetetrazol (PTZ) model to evaluate efficacy. Compounds were categorized based on their protective index (PI), with some showing promising results comparable to existing anticonvulsants .
Study 3: Neuroprotective Effects
Research conducted on the neuroprotective effects of thiazole derivatives revealed that specific compounds could inhibit lipid peroxidation and reduce ROS-induced neurotoxicity in vivo using gerbil models . This suggests potential applications in treating neurodegenerative diseases.
Data Table: Biological Activities of Thiazole Derivatives
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The synthesis typically involves multi-step reactions, including cyclocondensation and cyclization. For example:
- Cyclocondensation of intermediates like ethyl acetoacetate with phenylhydrazine derivatives to form pyrazole rings .
- Phosphorous oxychloride -mediated cyclization to construct the thiazole core, as seen in analogous thiazole-carboxamide syntheses .
- Use of sodium azide in Huisgen cycloaddition for triazole or pyrrole integration, depending on substituents .
- Optimization of reaction conditions (temperature, solvent, catalyst) to improve yield, as demonstrated in copolymerization studies .
Q. Which spectroscopic techniques are critical for structural characterization?
A combination of analytical methods ensures accurate structural confirmation:
- FT-IR and FT-Raman to identify functional groups (e.g., carbonyl, C-N stretches in thiazole and pyrrole rings) .
- X-ray crystallography for unambiguous determination of molecular conformation and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
- HPLC and mass spectrometry for purity assessment and molecular weight verification .
Q. How is molecular conformation validated experimentally?
Single-crystal X-ray diffraction is the gold standard. For example:
- Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate was crystallized and analyzed to confirm bond angles and dihedral angles .
- Similar protocols are applied to thiazole derivatives, with refinement of H-atom positions using geometric constraints .
Advanced Research Questions
Q. How can computational methods guide experimental design for biological activity studies?
- Molecular docking predicts binding modes with target proteins (e.g., antimicrobial enzymes). For instance, quantum chemical calculations (DFT) and docking simulations were used to correlate electronic properties with antimicrobial activity in pyrazole-thiazole hybrids .
- Structure-activity relationship (SAR) studies involve synthesizing analogs with modified substituents (e.g., replacing 4-ethoxyphenyl with fluorophenyl) and comparing docking scores with experimental IC50 values .
Q. How to resolve contradictions between computational predictions and experimental data?
- Re-optimize computational parameters : Adjust basis sets (e.g., B3LYP/6-311++G(d,p)) or solvation models to better match experimental conditions .
- Validate docking poses with mutagenesis studies or competitive binding assays. For example, discrepancies in binding affinity predictions for thiazole derivatives were resolved by cross-validating with surface plasmon resonance (SPR) data .
Q. What strategies optimize reaction conditions for scalable synthesis?
- DoE (Design of Experiments) : Systematically vary factors like temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading to identify optimal conditions .
- Green chemistry approaches : Replace toxic reagents (e.g., POCl3) with biodegradable alternatives or use microwave-assisted synthesis to reduce reaction time .
Q. How to design assays for evaluating biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
